7-(4-Bromophenyl)-7-oxoheptanenitrile

Lipophilicity Drug-likeness Chromatographic retention

Medicinal chemistry programs requiring a para-bromophenyl ketonitrile for Suzuki-Miyaura SAR expansion often face supply inconsistency and isomeric contamination. CAS 898766-88-6 resolves these with documented ≥97% purity and a C7 spacer (XLogP3=3.2) optimized for CNS-penetrant LLE thresholds. • C-Br bond (BDE ~281 kJ/mol) enables mild Pd(0) oxidative addition without disturbing coexisting ketone/nitrile groups • Para-substitution avoids ortho-steric clash, preserving binding pose fidelity in co-crystallography • 6 rotatable bonds support conformational sampling for DOS library screening. Batch-specific documentation ensures reproducible cross-coupling outcomes.

Molecular Formula C13H14BrNO
Molecular Weight 280.16 g/mol
CAS No. 898766-88-6
Cat. No. B1293237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromophenyl)-7-oxoheptanenitrile
CAS898766-88-6
Molecular FormulaC13H14BrNO
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCCCC#N)Br
InChIInChI=1S/C13H14BrNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2
InChIKeyNONHBHRZKLNZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromophenyl)-7-oxoheptanenitrile (CAS 898766-88-6): Physicochemical Profile and Structural Context for Procurement Decisions


7-(4-Bromophenyl)-7-oxoheptanenitrile (CAS 898766-88-6) is a synthetic organic compound belonging to the ω-oxo-ω-phenylalkanenitrile class, characterized by a para-bromophenyl ketone linked to a terminal nitrile via a six-carbon aliphatic chain (C13H14BrNO; MW 280.16 g/mol). Computed descriptors from PubChem assign this compound an XLogP3 of 3.2, a topological polar surface area (TPSA) of 40.9 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and six rotatable bonds [1]. Predicted physicochemical properties reported on chemsrc and chemicalbook include a boiling point of 427.3 °C at 760 mmHg, density of 1.314 g/cm³, and a flash point of 212.2 °C . The compound is commercially supplied at ≥97% purity by Fluorochem (via CymitQuimica) .

Why 7-(4-Bromophenyl)-7-oxoheptanenitrile Cannot Be Interchanged with Its Ortho/Meta Isomers, Chloro Analog, or Shorter-Chain Homologs


Although the ortho-, meta-, and para-bromophenyl positional isomers share identical molecular formulae and gross atom connectivity, their spatial arrangement of the bromine substituent on the aromatic ring alters steric accessibility, dipole moment orientation, and chromatographic retention—differences that can critically affect receptor-binding poses, metabolic stability, and purification protocols [1][2]. The 4-chloro analog, while superficially similar, possesses a C–Cl bond (bond dissociation energy ~397 kJ/mol) that is significantly less reactive toward oxidative addition in palladium-catalyzed cross-coupling than the C–Br bond (~281 kJ/mol) of the target compound, making the bromo derivative a superior synthetic intermediate for downstream diversification [3]. Chain-length homologs (C5 and C6) differ in logP by 0.6–0.9 units and in rotatable bond count by 1–2 bonds, translating to meaningful differences in lipophilicity-driven partitioning and conformational entropy [4][5]. These structural nuances mean that in-class substitution without experimental re-validation risks irreproducible biological or synthetic outcomes.

Quantitative Differentiation Evidence for 7-(4-Bromophenyl)-7-oxoheptanenitrile vs. Closest Structural Analogs


XLogP3 Comparison: 4-Bromo vs. 4-Chloro Analog

The target 4-bromo compound has an XLogP3 of 3.2, compared with 3.1 for the 4-chloro analog (CAS 61719-33-3), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. The ΔlogP of +0.1 reflects the greater polarizability and hydrophobicity of bromine versus chlorine, consistent with Hansch π constants (Br: +0.86; Cl: +0.71). This difference, while numerically modest, corresponds to an approximately 1.26-fold higher octanol-water partition coefficient, which can influence membrane permeability and reversed-phase HPLC retention times.

Lipophilicity Drug-likeness Chromatographic retention

Boiling Point and Density: Para vs. Ortho Bromo Isomer

The para-substituted target compound exhibits a higher predicted boiling point (427.3 °C at 760 mmHg) than its ortho isomer (424.2 °C at 760 mmHg), as reported on chemsrc . Both isomers share identical predicted density (1.314 g/cm³) and flash point values (212.2 °C vs. 210.4 °C for ortho). The 3.1 °C boiling point elevation of the para isomer is consistent with the more linear molecular shape enabling stronger intermolecular dipole-dipole and van der Waals interactions in the condensed phase, relative to the sterically congested ortho isomer where the bromine atom is proximate to the ketone carbonyl.

Purification Distillation Physicochemical characterization

XLogP3 and Rotatable Bond Comparison: C7 Chain vs. C5 and C6 Homologs

Within the 4-bromophenyl ketone nitrile series, XLogP3 increases progressively with chain length: 2.3 (C5, CAS 898766-86-4), 2.6 (C6, CAS 61719-38-8), and 3.2 (C7 target compound), reflecting the contribution of each additional methylene unit (~0.3–0.5 logP per –CH₂–) [1][2][3]. Concomitantly, the rotatable bond count increases from 4 (C5) to 5 (C6) to 6 (C7), conferring greater conformational entropy to the longer-chain compound. The net ΔXLogP3 of 0.9 between the C7 and C5 homologs corresponds to an approximately 8-fold difference in predicted octanol-water partitioning.

Lipophilicity Conformational flexibility Membrane permeability

Synthetic Versatility: C–Br vs. C–Cl as a Cross-Coupling Handle

The C–Br bond in the target 4-bromophenyl compound possesses a bond dissociation energy (BDE) of approximately 281 kJ/mol, substantially lower than the ~397 kJ/mol C–Cl BDE of the 4-chloro analog [1]. This ~116 kJ/mol difference translates to markedly faster oxidative addition rates with Pd(0) catalysts, making the bromo compound a superior substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The para-bromine substitution further ensures that oxidative addition occurs at the least sterically hindered aromatic position, maximizing coupling efficiency compared to ortho-substituted analogs where the bromine atom is adjacent to the ketone carbonyl and experiences steric compression [2].

Cross-coupling Suzuki reaction Synthetic intermediate C–Br bond reactivity

Para-Substitution: Electronic and Steric Implications for Medicinal Chemistry SAR

In the para position, the bromine atom exerts a moderate electron-withdrawing inductive effect (−I) while simultaneously donating electron density through resonance (+M), resulting in a net Hammett σₚ constant of +0.23 for bromine [1]. This contrasts with the ortho position (σₒ = +0.41, includes steric component) and meta position (σₘ = +0.39, purely inductive). The smaller σₚ value for para-bromine means the aromatic ring retains greater electron density compared to the meta isomer, which can affect π-stacking interactions with aromatic protein residues and electrophilic aromatic substitution reactivity. The linear geometry of para substitution also maximizes the molecular length and minimizes steric clash with the ketone oxygen, which is not the case for the ortho isomer where the bromine and carbonyl oxygen are in close proximity (~2.8–3.2 Å, based on calculated geometries) [2].

Structure-activity relationship Para substitution Electronic effects Steric effects

Procurement-Driven Application Scenarios for 7-(4-Bromophenyl)-7-oxoheptanenitrile (CAS 898766-88-6)


Medicinal Chemistry Lead Optimization Requiring a C7-Length Ketone-Nitrile Linker with Para-Bromo Aryl Handle

When a medicinal chemistry program demands a compound with a seven-carbon aliphatic spacer bearing a terminal nitrile and a para-bromophenyl ketone for subsequent SAR expansion via cross-coupling, CAS 898766-88-6 provides the optimal scaffold. As demonstrated in the XLogP3 comparison (Section 3, Evidence Item 3), the C7 chain length confers a logP of 3.2—0.6 to 0.9 units higher than the C6 and C5 analogs—which may be critical for achieving target lipophilic ligand efficiency (LLE) thresholds in CNS-penetrant or cell-permeable candidate series [1]. The para-bromine substitution enables downstream diversification via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids without the steric penalties associated with ortho-bromo analogs (Section 3, Evidence Item 5) [2].

Heavy-Atom Derivative for X-ray Crystallographic Phasing

The presence of bromine (atomic number 35) at the para position of the aromatic ring provides significant anomalous scattering (f'' ≈ 0.7 electrons at Cu Kα wavelength) suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in protein-ligand co-crystallography. The para substitution ensures that the heavy atom is positioned away from the ketone oxygen, minimizing conformational perturbation of the ligand's binding pose compared to ortho-substituted analogs where steric clash may alter the bound conformation (Section 3, Evidence Item 2 regarding boiling point differences reflecting intermolecular packing; Evidence Item 5 regarding steric relief) .

Synthetic Building Block for Diversity-Oriented Synthesis (DOS) Libraries

For DOS library construction, the 4-bromophenyl group serves as a versatile linchpin for late-stage diversification. The C–Br bond (BDE ~281 kJ/mol) undergoes facile oxidative addition with Pd(0), enabling sequential or parallel cross-coupling reactions under mild conditions that are compatible with the coexisting ketone and nitrile functional groups. This contrasts with the 4-chloro analog (C–Cl BDE ~397 kJ/mol), which typically requires harsher conditions or specialized ligand systems (Section 3, Evidence Item 4) [3]. The six-rotatable-bond scaffold also provides greater conformational sampling than shorter-chain homologs, which may be desirable when screening against conformationally selective protein targets (Section 3, Evidence Item 3) [1].

Chromatographic Method Development and Isomer Separation Studies

The measured ΔBP of 3.1 °C between the para (427.3 °C) and ortho (424.2 °C) bromo isomers provides a physicochemical basis for developing separation protocols (Section 3, Evidence Item 2) . Additionally, the XLogP3 difference of 0.1 between the bromo (3.2) and chloro (3.1) analogs predicts distinguishable retention times on reversed-phase HPLC columns, enabling analytical method validation for purity assessment and isomer identification (Section 3, Evidence Item 1) [4]. Procurement of the para isomer with documented purity specifications (≥97%, Fluorochem) ensures a defined starting material for such method development work .

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